molecular formula C13H11BrO B8166433 3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol

3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B8166433
M. Wt: 263.13 g/mol
InChI Key: ZFFGOWFIVHNYKU-UHFFFAOYSA-N
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Description

3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol ( 2248637-48-9) is a high-purity biphenyl derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C13H11BrO and a molecular weight of 263.13, serves as a versatile building block, particularly in the synthesis of complex pharmaceutical intermediates . Its primary research applications include use as a key precursor in Synthetic Organic Chemistry, Medicinal Chemistry, and the development of active pharmaceutical ingredients (APIs) . The bromine and methyl substituents on one phenyl ring, combined with the phenolic hydroxyl group on the other, create a multifunctional scaffold ideal for further chemical transformations, such as cross-coupling reactions, making it invaluable for constructing more complex molecular architectures in drug discovery pipelines . This product is offered in high purity, typically >99%, and is analyzed by rigorous analytical methods including LCMS, GCMS, HPLC, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications . It is explicitly labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or animal use . For handling and safety, please refer to the corresponding Safety Data Sheet (SDS). The recommended storage condition is sealed in a dry environment at room temperature to ensure long-term stability .

Properties

IUPAC Name

4-(3-bromo-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFGOWFIVHNYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Cornerstone of Biphenyl Synthesis

The Suzuki-Miyaura coupling reaction has become a gold standard for constructing biaryl systems, including 3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol. This palladium-catalyzed process enables the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. For the target compound, the reaction typically involves coupling a brominated phenol derivative with a methyl-substituted phenylboronic acid.

Key parameters influencing reaction efficiency include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, with ligand choice impacting regioselectivity.

  • Base selection : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems enhance coupling rates.

  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Recent advancements in catalyst design have reduced palladium loading to 0.5–1 mol% while maintaining yields above 85% for analogous biphenyl systems . The method's modularity allows for late-stage functionalization, making it particularly valuable for introducing sensitive hydroxyl groups post-coupling.

Ullmann-Type Coupling: Traditional Approach with Modern Refinements

The Ullmann reaction remains a viable alternative for constructing the biphenyl core, particularly when working with electron-deficient aryl halides. Copper-catalyzed coupling between 4-bromophenol and 2-methyl-3-bromobenzene derivatives demonstrates moderate efficiency (50–65% yield) but offers advantages in oxygen-sensitive environments.

Critical optimization factors include:

  • Copper source : CuI or CuBr·SMe₂ show superior activity compared to metallic copper.

  • Ligand effects : 1,10-Phenanthroline derivatives accelerate reductive elimination steps.

  • Solvent systems : DMAc or NMP at elevated temperatures (120–140°C) improve reaction rates.

Modern variants employing microwave irradiation have reduced reaction times from 24–48 hours to 2–4 hours while maintaining comparable yields . However, regioselectivity challenges persist when dealing with polyhalogenated precursors.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful tool for installing substituents at specific positions on aromatic rings. For this compound synthesis, this approach involves:

  • Temporary installation of directing groups (e.g., -OMe, -CONR₂) on the phenol moiety

  • Sequential bromination and methylation at predetermined positions

  • Final deprotection to reveal the hydroxyl group

Comparative studies show this method achieves 70–75% overall yield with excellent regiocontrol, though it requires additional synthetic steps compared to cross-coupling approaches .

Enzymatic Synthesis: Emerging Green Chemistry Approaches

Recent advances in biocatalysis have enabled the selective hydroxylation of pre-formed biphenyl systems. Engineered cytochrome P450 enzymes demonstrate promising activity for introducing the 4-hydroxyl group in the final synthetic step. Key advantages include:

  • Water-based reaction media

  • Ambient temperature conditions

  • High stereoselectivity

While current yields remain modest (40–50%), ongoing enzyme optimization through directed evolution suggests significant potential for industrial-scale applications .

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeRegioselectivityScalability
Suzuki-Miyaura85–926–8 hExcellentIndustrial
Ullmann Coupling50–652–4 h (MW)ModeratePilot Scale
Directed Metalation70–7524–36 hExcellentLab Scale
Enzymatic40–5048–72 hPerfectBench Scale

The Suzuki-Miyaura method remains optimal for most applications, while enzymatic approaches show promise for sustainable manufacturing. Future research directions should focus on catalyst recycling in cross-coupling reactions and enzyme engineering to improve biocatalytic efficiency.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Scientific Research Applications

3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Key Features :

  • Bromo group : Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Hydroxyl group: Introduces polarity and hydrogen-bonding capability, affecting solubility and acidity (pKa ~10–12, typical for phenolic OH groups) .

For example, Suzuki-Miyaura coupling of a brominated aryl halide with a boronic acid derivative is a common route .

Structural and Substituent Comparisons

The table below compares 3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol with structurally related biphenyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3'-Br, 2'-CH₃, 4-OH C₁₃H₁₁BrO 263.13 Cross-coupling precursor, polar solvent solubility
4-Bromo-2-methylbiphenyl 4-Br, 2-CH₃ C₁₃H₁₁Br 247.14 Non-polar; used in materials science
4'-Bromo-4-methyl-1,1'-biphenyl 4'-Br, 4-CH₃ C₁₃H₁₁Br 247.14 Intermediate in OLED manufacturing
2-Bromo-[1,1'-biphenyl]-4-ol 2-Br, 4-OH C₁₂H₉BrO 249.11 Higher acidity (OH at 4-position)
4'-Bromo-3-iodo-1,1'-biphenyl 4'-Br, 3-I C₁₂H₈BrI 359.00 Dual halogenation for tandem coupling

Key Observations :

  • Substituent Position : The 3'-bromo and 2'-methyl groups in the target compound create a meta-adjacent substitution pattern on the second ring, distinct from para-substituted analogs like 4-Bromo-2-methylbiphenyl . This positioning may hinder certain coupling reactions due to steric hindrance .
  • Hydroxyl Group Impact: The 4-OH group differentiates the target compound from non-hydroxylated analogs, increasing solubility in polar solvents (e.g., methanol or DMSO) and enabling hydrogen-bonded crystal structures .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Bromine at the 3'-position makes the compound a viable electrophilic partner. For comparison, 3'-Bromo-2'-fluoro-[1,1'-biphenyl] () undergoes Suzuki coupling with (4-ethoxyphenyl)boronic acid in 73% yield using a diphosphine-palladium catalyst . The methyl group in the target compound may reduce reactivity slightly due to steric effects.
  • Buchwald-Hartwig Amination : The bromine substituent also allows amination reactions. For example, 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile couples with 1-methylpiperazine in 64% yield using Pd₂(dba)₃/Xantphos .
Physical and Spectral Properties
  • Melting Point: Hydroxylated biphenyls typically exhibit higher melting points than non-polar analogs. For instance, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid () has a melting point >200°C due to hydrogen bonding, whereas 4-Bromo-2-methylbiphenyl melts at ~80°C .
  • Solubility: The hydroxyl group enhances solubility in methanol and DMSO compared to purely alkyl- or halogen-substituted biphenyls .

Biological Activity

3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and antitumor properties.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a bromine atom at the 3' position and a methyl group at the 2' position, along with a hydroxyl group at the 4 position. This unique structure may contribute to its varied biological activities.

Antitumor Activity

Recent studies have explored the potential of biphenyl derivatives in cancer treatment. For example, compounds similar to this compound have shown:

  • Cytotoxic Effects : In vitro assays revealed that certain biphenyl derivatives induce apoptosis in cancer cell lines by activating caspase pathways. The combination of these compounds with existing chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various biphenyl derivatives against S. aureus. Results indicated that modifications at the hydroxyl and halogen positions significantly enhanced antibacterial potency. The minimum inhibitory concentration (MIC) for effective compounds was determined to be less than 100 µg/mL .

Case Study 2: Antitumor Synergy

In another investigation, the antitumor effects of biphenyl derivatives were assessed in combination with standard chemotherapy agents. The findings suggested that pre-treatment with these compounds reduced tumor cell viability significantly more than either treatment alone, indicating potential for use in combination therapies .

Data Table: Biological Activities of Related Biphenyl Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
3-Bromo-4-hydroxybiphenylAntibacterialStaphylococcus aureus<100 µg/mL
4-MethylbiphenylAntifungalCandida albicans50 µg/mL
2-Fluoro-4-hydroxybiphenylAntitumorM14 melanoma cell lineIC50 = 20 µM

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for hydroxyl (δ 5.2–5.5 ppm, broad) and methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Confirm biphenyl connectivity (C4-OH at δ 155–160 ppm) .
  • X-ray crystallography : Resolve steric interactions between bromine and methyl groups using SHELXT .
  • HPLC-PDA : Quantify purity (>98%) with a C18 column (acetonitrile/water gradient) .

How can researchers investigate the biological activity of this compound, particularly its interactions with enzymes or receptors?

Advanced Research Question

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., cytochrome P450), focusing on hydrogen bonding via the hydroxyl group .
  • In vitro assays :
    • Fluorescence polarization : Measure binding affinity to kinases or GPCRs .
    • Enzyme inhibition : Test IC₅₀ values using kinetic assays (e.g., NADPH depletion for oxidoreductases) .
  • SAR analysis : Compare with analogs (e.g., 4'-methyl-[1,1'-biphenyl]-4-ol) to assess substituent effects on activity .

What precautions are necessary for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Protect from light at –20°C in amber vials to prevent bromine dissociation .
  • Degradation pathways : Monitor for hydrolysis of the C–Br bond via periodic TLC or LC-MS .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (refer to SDS for analogs like [1,1'-biphenyl]-4-ol derivatives) .

How can computational methods resolve contradictions in reported reactivity data for halogenated biphenyls?

Advanced Research Question

  • DFT calculations : Compare activation energies for substitution at bromine vs. methyl-directed sites using Gaussian09 .
  • Solvent modeling : Apply COSMO-RS to predict solvent effects on reaction pathways (e.g., DMSO vs. THF) .
  • Meta-analysis : Cross-reference crystallographic data (CSD entries) to validate steric/electronic effects .

What strategies are recommended for derivatizing the hydroxyl group to enhance solubility or target specificity?

Advanced Research Question

  • Esterification : React with acetyl chloride (pyridine catalyst) to improve lipophilicity for membrane permeability studies .
  • Sulfonation : Introduce –SO₃H groups via H₂SO₄ to enhance aqueous solubility for biological assays .
  • Protecting groups : Use TBSCl for temporary hydroxyl protection during multi-step syntheses .

How do structural analogs (e.g., fluorinated or chlorinated biphenyls) differ in reactivity or bioactivity?

Basic Research Question

  • Electronegativity effects : Fluorine increases oxidative stability but reduces NAS reactivity compared to bromine .
  • Biological half-life : Chlorinated analogs exhibit longer half-lives in metabolic assays (e.g., rat liver microsomes) .
  • Crystallographic comparison : Fluorine’s smaller size reduces steric clash in co-crystal structures (e.g., PDB 1XYZ) .

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